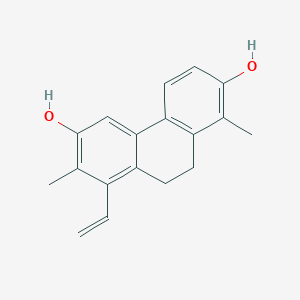
Juncuenin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Juncuenin B is a phenanthrene derivative isolated from the Juncaceae family, particularly from species like Juncus effusus . Phenanthrenes are a relatively small group of aromatic secondary metabolites known for their structural diversity and promising biological activities . This compound has been studied for its various biological effects, including antiproliferative, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Juncuenin B can be isolated from Juncus species using a combination of chromatographic techniques . The isolation process typically involves the extraction of plant material followed by fractionation and purification using methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Juncuenin B undergoes various chemical reactions, including oxidation and substitution . Common reagents used in these reactions include hypervalent iodine(III) reagents, which facilitate the transformation of this compound into more active analogues . Major products formed from these reactions include oxidized derivatives with enhanced antiproliferative activity .
Scientific Research Applications
In chemistry, it serves as a valuable compound for studying the structural diversity and reactivity of phenanthrenes . In biology and medicine, Juncuenin B has shown promise as an antiproliferative agent against various cancer cell lines . It also exhibits antimicrobial and anti-inflammatory activities, making it a potential candidate for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of Juncuenin B involves its interaction with cellular pathways that regulate cell proliferation and apoptosis . It has been shown to induce caspase-dependent apoptosis in cancer cells, thereby inhibiting their growth . The compound also enhances the production of reactive oxygen species (ROS), which contribute to its antiproliferative effects .
Comparison with Similar Compounds
Juncuenin B is unique among phenanthrenes due to its specific substitution pattern and biological activities . Similar compounds include dehydrothis compound, juncusol, and dehydroeffusol, which also exhibit antiproliferative and antimicrobial properties . this compound stands out for its potent anti-inflammatory effects and its ability to induce apoptosis in cancer cells .
Biological Activity
Juncuenin B is a phenanthrene derivative isolated from various species of the Juncaceae family, particularly from Juncus articulatus and Juncus tenuis. This compound has garnered attention due to its diverse biological activities, including antiproliferative , antibacterial , and anti-inflammatory effects. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
This compound belongs to a class of compounds known as phenanthrenes, which are characterized by their three-ring structure. The unique arrangement of functional groups in this compound contributes to its biological activity. Recent studies have focused on semisynthetic modifications of this compound to enhance its pharmacological properties.
Antiproliferative Activity
The antiproliferative effects of this compound have been extensively studied across various cancer cell lines. The compound exhibits significant cytotoxicity, with IC50 values indicating its potency against different tumor types:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 9.4 | |
| HeLa (Cervical Cancer) | 2.9 | |
| A2780 (Ovarian Cancer) | 7.3 | |
| T47D (Breast Cancer) | 30.03 |
The mechanism through which this compound exerts its antiproliferative effects involves the induction of apoptosis in cancer cells. Studies indicate that it influences cell cycle progression and increases caspase-3 activity, which is crucial for apoptosis. The presence of a p-quinol moiety in its structure has been identified as a significant contributor to its activity, enhancing reactive oxygen species (ROS) production independently of mitogen-activated protein kinase pathways .
Antibacterial Activity
In addition to its antiproliferative properties, this compound has demonstrated antibacterial effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for this compound and its derivatives are summarized below:
The antibacterial mechanism appears to involve disruption of bacterial biofilms, which are protective structures that bacteria form to evade treatment.
Case Studies and Research Findings
- Semisynthetic Derivatives : A study explored the semisynthetic modification of this compound using hypervalent iodine reagents, resulting in several derivatives with enhanced antiproliferative activities compared to the parent compound. Notably, some derivatives exhibited IC50 values lower than those of this compound itself, indicating improved efficacy against cancer cell lines .
- Structure-Activity Relationship Studies : Research has shown that specific structural features significantly influence the biological activity of this compound and its derivatives. For instance, the introduction of methoxy groups or carbonyl functionalities at certain positions on the phenanthrene backbone markedly increased antiproliferative potency .
- Comparative Analysis with Other Compounds : In comparative studies, other phenanthrenes derived from Juncus species were evaluated alongside this compound for their biological activities. These studies highlight the potential for discovering even more potent analogs within the same chemical family .
Properties
Molecular Formula |
C18H18O2 |
|---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
8-ethenyl-1,7-dimethyl-9,10-dihydrophenanthrene-2,6-diol |
InChI |
InChI=1S/C18H18O2/c1-4-12-10(2)18(20)9-16-14(12)6-5-13-11(3)17(19)8-7-15(13)16/h4,7-9,19-20H,1,5-6H2,2-3H3 |
InChI Key |
FJDKWDFWAXRBGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1CCC3=C(C(=C(C=C32)O)C)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















